molecular formula C21H17FN4O3 B2469350 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251602-34-2

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2469350
CAS No.: 1251602-34-2
M. Wt: 392.39
InChI Key: KILZLBARMIRWSW-UHFFFAOYSA-N
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Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-29-18-4-2-3-14(9-18)11-24-19(27)13-26-20(15-5-7-17(22)8-6-15)25-12-16(10-23)21(26)28/h2-9,12H,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILZLBARMIRWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is C18H17F1N4O2C_{18}H_{17}F_{1}N_{4}O_{2} with a molecular weight of approximately 338.36 g/mol. The structure includes a pyrimidine core substituted with a cyano group and a fluorophenyl moiety, along with a methoxybenzyl acetamide side chain. These functional groups enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological pathways. The cyano group enhances lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may contribute to binding affinity through hydrophobic interactions. Upon entering biological systems, this compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Biological Activity Studies

Numerous studies have explored the biological activities of pyrimidine derivatives similar to this compound. Here are key findings from relevant research:

Study Biological Activity Findings
Liang et al. (2020)c-Met InhibitionIdentified novel inhibitors through fragment-based virtual screening, demonstrating potential as therapeutic agents against cancer .
El-Messery et al. (2018)Antimicrobial ActivityEvaluated various acetamide derivatives, revealing moderate activity against gram-positive bacteria .
EvitaChem ResearchGeneral Pharmacological EffectsSuggested potential applications in oncology and antimicrobial research due to structural characteristics.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds structurally related to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against various bacterial strains, indicating that modifications in the side chains could enhance its antimicrobial efficacy. The presence of the methoxy group was noted to improve solubility and bioavailability.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of the cyano and fluorophenyl groups via electrophilic substitution.
  • Coupling with the methoxybenzyl acetamide through amide bond formation.

Control over reaction conditions such as temperature and solvent choice is critical for optimizing yield and purity.

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